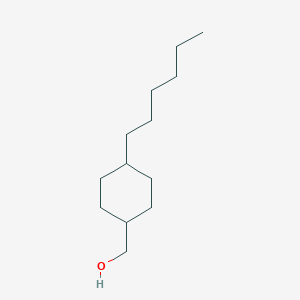

(4-Hexylcyclohexyl)methanol

Description

Significance of the Cyclohexylmethanol Moiety in Organic Synthesis and Materials Science

The cyclohexylmethanol moiety, the core structural component of (4-Hexylcyclohexyl)methanol, is a valuable building block in both organic synthesis and materials science. pearson.comgreyhoundchrom.com In organic synthesis, it serves as a versatile intermediate. The hydroxyl group can be readily converted into other functional groups through reactions such as oxidation to form aldehydes or ketones, and substitution to introduce halides. Furthermore, the cyclohexane (B81311) ring provides a robust, non-aromatic scaffold that can influence the steric and electronic properties of a molecule.

In materials science, the incorporation of the cyclohexylmethanol moiety can impart desirable characteristics to polymers and liquid crystals. greyhoundchrom.comumich.edu The saturated alicyclic ring can enhance thermal stability and solubility in organic solvents. The presence of the hydroxyl group offers a site for further chemical modification, allowing for the tuning of material properties. For instance, derivatives of cyclohexylmethanol have been explored for their use in the synthesis of liquid crystals and other advanced materials. core.ac.ukaip.org

Overview of Key Research Areas Pertaining to this compound and Related Compounds

Research interest in this compound and its analogues is primarily focused on their synthesis and potential applications in materials science, particularly in the field of liquid crystals. The "4-hexylcyclohexyl" group is a common component in the design of liquid crystal molecules due to its ability to induce and stabilize mesophases.

Studies have reported the synthesis of various compounds incorporating the trans-4-hexylcyclohexyl fragment for applications in liquid crystal displays and other electro-optical devices. aip.orggoogle.com For example, 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzoate (6CHBT) is a well-studied nematic liquid crystal. aip.org The synthesis of derivatives often involves multi-step procedures, starting from commercially available materials and employing standard organic reactions. rsc.orgrsc.org

While direct and extensive research on this compound itself is not widely documented in publicly available literature, the investigation of closely related structures provides significant insight into its potential properties and applications. For instance, research on (4-Methylcyclohexyl)methanol (B126014) (MCHM) has provided valuable data on the physicochemical properties of substituted cyclohexylmethanols, including their solubility and partitioning behavior. researchgate.netresearchgate.net These studies highlight the importance of the cyclohexane ring's stereochemistry (cis vs. trans isomers) on the physical properties of the molecule. researchgate.netresearchgate.netwikipedia.org

Table 1: Physicochemical Properties of Related Cyclohexylmethanol Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |

| Cyclohexylmethanol | C₇H₁₄O | 114.19 | Liquid | 181-183 |

| (4-Methylcyclohexyl)methanol | C₈H₁₆O | 128.21 | Colorless liquid | 202 |

| This compound | C₁₃H₂₆O | 198.35 | - | - |

Data for Cyclohexylmethanol and (4-Methylcyclohexyl)methanol sourced from publicly available chemical databases. wikipedia.orgsigmaaldrich.com Data for this compound is predicted based on its structure. nih.gov

Structure

3D Structure

Properties

CAS No. |

71458-09-8 |

|---|---|

Molecular Formula |

C13H26O |

Molecular Weight |

198.34 g/mol |

IUPAC Name |

(4-hexylcyclohexyl)methanol |

InChI |

InChI=1S/C13H26O/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h12-14H,2-11H2,1H3 |

InChI Key |

SOEBJIFCUVQDCK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC1CCC(CC1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 4 Hexylcyclohexyl Methanol and Its Analogs

Approaches to Constructing the Cyclohexane (B81311) Ring with Alkyl Substitution

The formation of a substituted cyclohexane ring is a foundational step in the synthesis of (4-hexylcyclohexyl)methanol. A prominent method for this is the Diels-Alder reaction , a powerful and widely used tool in organic chemistry for forming six-membered rings. wikipedia.orgslideshare.nettaylorandfrancis.compraxilabs.com This [4+2] cycloaddition reaction involves a conjugated diene and a dienophile to create a cyclohexene (B86901) derivative, which can then be hydrogenated to the corresponding cyclohexane. wikipedia.orgacs.orgsemanticscholar.org The reaction offers good control over regio- and stereochemistry. wikipedia.orgslideshare.net For highly substituted systems, mixed Lewis acid catalysts like AlBr3/AlMe3 can be employed to overcome steric hindrance. ucla.edu

Another major strategy is the catalytic hydrogenation of substituted aromatic compounds . rsc.orgchemistrytalk.org Benzene (B151609) rings with substituents can be reduced to substituted cyclohexanes under high pressure and temperature, often using catalysts such as ruthenium, rhodium, platinum, or nickel. chemistrytalk.orglibretexts.orglumenlearning.com This method is advantageous for creating the cyclohexane core from readily available aromatic precursors. For instance, the hydrogenation of benzoic acid derivatives can yield cyclohexanecarboxylic acids, which are valuable intermediates. cabidigitallibrary.orgnih.gov

Furthermore, cascade reactions catalyzed by transition metals present an atom-economical approach. For example, a manganese catalyst can facilitate the synthesis of substituted cyclohexanes from diols and secondary alcohols or ketones. acs.orgsemanticscholar.org This method involves a hydrogen borrowing sequence to form two new carbon-carbon bonds. acs.org

Introduction of the Hexyl Chain into Cyclohexane Derivatives

Once the cyclohexane ring is formed, the next critical step is the introduction of the hexyl chain. One common method involves the Friedel-Crafts acylation or alkylation of a suitable aromatic precursor, which is subsequently hydrogenated. For example, hexanoyl chloride or a related acyl halide can be reacted with benzene in the presence of a Lewis acid catalyst to form hexanophenone. Subsequent reduction of the ketone and hydrogenation of the aromatic ring would yield a hexyl-substituted cyclohexane. It's important to note that direct Friedel-Crafts alkylation with a hexyl halide can be prone to carbocation rearrangements, making the acylation-reduction route often more reliable for obtaining the desired linear hexyl group. libretexts.org

Alternatively, if a cyclohexanone (B45756) derivative is the starting material, the hexyl group can be introduced via a Grignard reaction with hexylmagnesium bromide. This would be followed by dehydration and hydrogenation to arrive at the 4-hexylcyclohexane moiety.

Formation of the Methanol (B129727) Functionality in Alicyclic Systems

The final key transformation is the formation of the hydroxymethyl group (-CH2OH) on the cyclohexane ring. A primary route to achieve this is through the reduction of a carboxylic acid or its ester derivative . uomustansiriyah.edu.iq For example, 4-hexylcyclohexanecarboxylic acid can be reduced to this compound. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing both carboxylic acids and esters to primary alcohols. uomustansiriyah.edu.iqmasterorganicchemistry.comlibretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce esters, albeit more slowly than LiAlH₄. uomustansiriyah.edu.iqkhanacademy.org

Another approach involves the hydroformylation of a cyclohexene derivative . This reaction introduces a formyl group (-CHO), which can then be reduced to the primary alcohol. For instance, 4-hexylcyclohexene could be subjected to hydroformylation followed by reduction of the resulting aldehyde to yield this compound.

The Grignard reaction also provides a viable pathway. Reacting a 4-hexylcyclohexyl Grignard reagent with formaldehyde (B43269) will directly produce this compound. Conversely, reacting a 4-hexylcyclohexanecarbaldehyde with a methylmagnesium halide followed by further transformations can also lead to the desired product.

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound, specifically the cis and trans relationship between the hexyl group and the methanol functionality, significantly influences its physical and chemical properties. Achieving stereocontrol is a critical aspect of its synthesis.

The stereochemical outcome is often determined during the construction of the substituted cyclohexane ring or the introduction of the functional groups. For instance, the catalytic hydrogenation of a substituted benzene ring can lead to a mixture of cis and trans isomers. chemistrytalk.org The choice of catalyst and reaction conditions can influence the isomeric ratio. A patent describes a process for preparing 4-isopropyl-cyclohexylmethanol where hydrogenation of the aromatic precursor results in a cis/trans isomer ratio of 60-70/40-30. google.com

Stereoselective methods, such as those employing chiral catalysts or auxiliaries, can be used to favor the formation of one isomer over the other. For example, iridium-catalyzed hydrogen borrowing catalysis has been used for the stereoselective synthesis of substituted cyclohexanes from ketones and diols. acs.org Furthermore, the reduction of a 4-hexylcyclohexanone (B1616338) can be influenced by the choice of reducing agent and reaction conditions to selectively produce either the cis or trans alcohol, which can then be further functionalized.

Catalytic Strategies in the Synthesis of Substituted Cyclohexyl Alcohols

Catalysis plays a pivotal role in the efficient and selective synthesis of substituted cyclohexyl alcohols. Heterogeneous catalysts are widely employed for hydrogenation reactions. Palladium on carbon (Pd/C), platinum on carbon (Pt/C), Raney nickel, and ruthenium-based catalysts are commonly used for the hydrogenation of aromatic rings and the reduction of carbonyl groups. rsc.orgchemistrytalk.orgcabidigitallibrary.orglibretexts.org The choice of catalyst can influence selectivity; for example, under milder conditions, an alkene can be reduced in the presence of an aromatic ring. libretexts.orgopenstax.org

Homogeneous catalysts also offer advantages, particularly in terms of selectivity and milder reaction conditions. Rhodium-based catalysts are effective for hydroformylation reactions. Iridium and manganese-based catalysts have been developed for cascade reactions that construct the cyclohexane ring. acs.orgacs.org These catalytic systems often operate through mechanisms like hydrogen borrowing, leading to highly efficient and atom-economical syntheses. semanticscholar.orgacs.org

Recent research has focused on developing more active and selective catalysts. For instance, Pt/TiO₂ has been shown to be a highly effective catalyst for the hydrogenation of benzoic acid derivatives under mild conditions. nih.gov The development of catalysts that can tune the product distribution, for example, between alcohols and aldehydes in reductive hydroformylation, is also an active area of research. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Hexylcyclohexyl Methanol

Reactions of the Primary Alcohol Group: Esterification, Oxidation, and Etherification

The primary alcohol group (–CH₂OH) is the most reactive site on the (4-hexylcyclohexyl)methanol molecule and is amenable to several common organic transformations.

Oxidation: The primary alcohol group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The oxidation to 4-hexylcyclohexanecarboxylic acid is a known metabolic pathway for related compounds. wikipedia.org Strong oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. The conversion to an aldehyde requires milder conditions to prevent over-oxidation. For example, tetrapropylammonium (B79313) perruthenate (TPAP) is an effective catalyst for the oxidation of primary alcohols to aldehydes. acs.org

Etherification: Etherification involves the conversion of the alcohol group into an ether (R-O-R'). This can be accomplished through various methods, such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Another method is condensation synthesis, which can be used to form ether linkages. kashanu.ac.ir Ether derivatives of this compound are also explored for their applications in materials science, particularly in the synthesis of liquid crystals where specific molecular architectures are required. kashanu.ac.ir

Functionalization and Derivatization of the Cyclohexyl Ring

While the primary alcohol is the most reactive site, the cyclohexyl ring can also undergo functionalization, although this often requires more specific and sometimes harsh reaction conditions. The presence of substituents on the ring can influence the regioselectivity and stereoselectivity of these reactions.

Derivatization of the cyclohexyl ring itself is less common than reactions at the alcohol. However, modifications can be envisioned through multi-step synthetic sequences. For instance, radical-based reactions could introduce functional groups onto the ring, though controlling the position of functionalization can be challenging. The photooxidation of hexylcyclohexane, a related structure, has been studied, indicating that oxidation can occur on the ring, leading to a variety of multifunctional products. d-nb.info Such studies suggest that under specific conditions, the cyclohexyl moiety can be a site for further chemical transformation. Additionally, modifications to the cyclohexyl ring are a strategy used in the synthesis of complex molecules, where the ring serves as a scaffold. google.com

Investigations into Isomerization and Stereochemical Control

This compound exists as cis and trans isomers, depending on the relative orientation of the hexyl and hydroxymethyl groups on the cyclohexane (B81311) ring. The stereochemistry of these isomers significantly affects their physical properties. researchgate.netresearchgate.net For instance, the trans isomer is generally more stable due to both bulky groups occupying equatorial positions in the chair conformation, minimizing steric strain.

The control of stereochemistry is a critical aspect of the synthesis of this compound and its derivatives, particularly for applications in liquid crystals where a specific isomer is often required. nih.govmit.edu The synthesis of a specific isomer, such as trans-(4-hexylcyclohexyl)methanol, is often achieved through stereoselective reactions. For example, the reduction of a corresponding ketone can be controlled to favor the formation of one isomer over the other.

Isomerization between the cis and trans forms can occur under certain conditions, often involving an equilibrium process. acs.org For example, transition state-skirting paths have been noted in the isomerization of similar cyclic compounds. acs.org In synthetic chemistry, controlling the stereochemical outcome is paramount, and various strategies are employed to achieve high diastereoselectivity in reactions involving substituted cyclohexanes. acs.org

Mechanistic Studies of Chemical Transformations

The mechanisms of the fundamental reactions involving this compound follow well-established principles of organic chemistry.

Esterification Mechanism: The acid-catalyzed esterification (Fischer esterification) of the primary alcohol with a carboxylic acid begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. libretexts.org This activation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the oxygen of the this compound. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and the ester product is formed after deprotonation. libretexts.org

Oxidation Mechanism: The mechanism of oxidation depends on the reagent used. For example, oxidation reactions can proceed through various intermediates. The photooxidation of related alkanes under low-NOx conditions involves the formation of peroxy radicals (RO₂), which then react to form hydroperoxides and other multifunctional products. d-nb.info The subsequent reactions of these intermediates can lead to the formation of carbonyls (aldehydes or ketones) and carboxylic acids. d-nb.info

Isomerization Mechanism: The isomerization of substituted cyclohexanes typically proceeds through a ring-flip mechanism for the interconversion of chair conformations. However, the isomerization between geometric cis and trans isomers is a higher energy process that does not occur spontaneously. It generally requires breaking and reforming of chemical bonds or proceeding through an intermediate that allows for the rotation or inversion of a stereocenter. For related molecules, mechanisms involving transition states that interconnect the isomers have been studied computationally. acs.org

Interactive Data Table: Reactions of this compound

| Reaction Type | Reagent(s) | Product Type | Reference |

| Esterification | Carboxylic Acid (e.g., R-COOH), H⁺ catalyst | Ester (R-COO-CH₂-C₆H₁₀-C₆H₁₃) | chemguide.co.uk |

| Esterification | Acyl Chloride (e.g., R-COCl), Pyridine | Ester (R-COO-CH₂-C₆H₁₀-C₆H₁₃) | google.com |

| Oxidation | Strong Oxidizing Agent | Carboxylic Acid (HOOC-C₆H₁₀-C₆H₁₃) | wikipedia.org |

| Oxidation | Mild Oxidizing Agent (e.g., TPAP) | Aldehyde (OHC-C₆H₁₀-C₆H₁₃) | acs.org |

| Etherification | Alkyl Halide (R-X), Base | Ether (R-O-CH₂-C₆H₁₀-C₆H₁₃) | kashanu.ac.ir |

Structure Property Relationships and Molecular Design Principles for 4 Hexylcyclohexyl Methanol Derivatives

Conformational Analysis of the Cyclohexyl Ring and its Influence

The non-planar structure of the cyclohexane (B81311) ring is fundamental to the three-dimensional geometry of its derivatives. The ring predominantly adopts a "chair" conformation, which is significantly more stable than other arrangements like the "boat" or "twist-boat" forms due to minimized torsional and steric strain. In a substituted cyclohexane like (4-Hexylcyclohexyl)methanol, the two substituents—the hexyl group and the hydroxymethyl group—can be oriented in either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

These orientations give rise to cis and trans diastereomers.

Trans Isomer : In the trans configuration, the substituents are on opposite sides of the ring. To achieve maximum thermodynamic stability, both the bulky hexyl group and the hydroxymethyl group occupy equatorial positions. This arrangement minimizes steric hindrance, particularly the unfavorable 1,3-diaxial interactions that would occur if these groups were in axial positions. vulcanchem.com Computational studies on analogous molecules, such as 4-(4-hexylcyclohexyl) isothiocyanatobenzene, confirm that the trans isomer with an equatorial-equatorial conformation is the most energetically stable. nih.gov

Cis Isomer : In the cis configuration, the substituents are on the same side of the ring, forcing one group into an axial position while the other is equatorial. This leads to greater steric strain and renders the cis isomer less thermodynamically stable than the trans isomer.

The preference for the trans-diequatorial conformation has a direct influence on the molecule's physical properties and reactivity. vulcanchem.com The specific spatial arrangement of the functional groups affects intermolecular interactions, crystal packing, and how the molecule interacts with other chemical species or surfaces.

Impact of Alkyl Chain Length and Substitution Patterns on Molecular Behavior

The hexyl group at the C-4 position significantly influences the molecular behavior of this compound when compared to analogs with shorter alkyl chains, such as (4-methylcyclohexyl)methanol (B126014) (4-MCHM). nih.gov

Key impacts of the hexyl chain include:

Lipophilicity and Solubility : The long six-carbon chain increases the nonpolar character of the molecule, enhancing its lipophilicity. vulcanchem.com Consequently, this compound is expected to have greater solubility in nonpolar organic solvents like hexane (B92381) and toluene, and reduced solubility in polar solvents such as water, compared to its shorter-chain counterparts. vulcanchem.comresearchgate.net

Intermolecular Forces and Physical Properties : The longer alkyl chain increases the molecule's surface area and molecular weight. This leads to stronger van der Waals dispersion forces between molecules, resulting in higher boiling and melting points compared to analogs like 4-MCHM. masterorganicchemistry.comlibretexts.orglumenlearning.com

Molecular Packing and Ordering : The flexibility of the hexyl chain can affect how molecules arrange themselves in the solid state or in liquid crystals. tandfonline.com In some systems, increasing the alkyl chain length can lead to more ordered local structures. acs.org Conversely, studies on other functionalized molecules have shown that longer alkyl chains can sometimes lead to looser molecular packing. rsc.org

| Property | Short Alkyl Chain (e.g., Methyl) | Long Alkyl Chain (e.g., Hexyl) | Rationale |

| Boiling Point | Lower | Higher | Increased molecular weight and stronger van der Waals forces. masterorganicchemistry.com |

| Solubility in Water | Higher | Lower | Increased lipophilicity from the longer alkyl chain. vulcanchem.com |

| Solubility in Nonpolar Solvents | Lower | Higher | "Like dissolves like" principle; increased nonpolar character. openochem.org |

| Density | Generally Lower | Generally Higher | Increase in molecular weight. researchgate.net |

Molecular Chirality and Stereoisomerism in this compound

Stereoisomerism in this compound is primarily defined by the relative orientation of the hydroxymethyl and hexyl groups, leading to diastereomers. libretexts.org

cis-isomer : The hydroxymethyl and hexyl groups are on the same side of the cyclohexane ring.

trans-isomer : The hydroxymethyl and hexyl groups are on opposite sides of the ring.

These two isomers have distinct physical and chemical properties. For instance, studies on the analogous 4-MCHM have shown that the cis and trans isomers exhibit different aqueous solubilities and partitioning behaviors, which is attributed to differences in their molecular shape and dipole moments. researchgate.netacs.orgresearchgate.netwalisongo.ac.id

A molecule is considered chiral if it is non-superimposable on its mirror image. For 1,4-disubstituted cyclohexanes like this compound, both the cis and trans isomers are achiral . idc-online.comlibretexts.orgreddit.com This is because they each possess an internal plane of symmetry that passes through the C-1 and C-4 atoms and their substituents. libretexts.orgreddit.com Therefore, despite having stereoisomers (the cis and trans diastereomers), this compound does not have enantiomers and is not optically active. spcmc.ac.in

While the base molecule is achiral, the introduction of other substituents or modifications to the ring could break this symmetry and introduce chiral centers, leading to optically active derivatives.

Computational Studies on Structure-Reactivity Correlations

Computational chemistry, particularly methods like Density Functional Theory (DFT) and molecular mechanics, provides powerful tools for understanding the relationship between the structure of this compound derivatives and their properties. researchgate.netraco.catsemanticscholar.org These theoretical studies offer insights that complement experimental findings.

Key applications of computational studies in this context include:

Conformational Analysis : As seen with the related molecule 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene (6CHBT), computational analysis can confirm that the trans isomer with both substituents in equatorial positions is the most energetically stable conformation. nih.gov

Prediction of Physicochemical Properties : For the analogous 4-MCHM, computational chemistry was essential in explaining experimental observations. rsc.orgsemanticscholar.org Calculations of properties like the dipole moment helped rationalize the different solubilities of the cis and trans isomers. acs.orgresearchgate.net It was found that a comprehensive approach, accounting for all significant conformers and the effects of solvation, was necessary to accurately predict the molecules' behavior in aqueous environments. researchgate.netsemanticscholar.org

Structure-Reactivity Relationships : DFT calculations can investigate the electronic properties of a molecule, such as the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). raco.catraco.cat These parameters help predict the molecule's reactivity, electron-donating or -accepting capabilities, and potential interaction sites for chemical reactions. researchgate.netrsc.orgnih.gov

The table below summarizes findings from computational studies on analogous compounds, which are indicative of the insights that can be gained for this compound.

| Compound Studied | Computational Method | Key Findings |

| 1-(4-hexylcyclohexyl)-4-isothiocyanatobenzene | DFT / Molecular Mechanics | The trans isomer in the equatorial-equatorial conformation is the most stable. The molecule has a high dipole moment (4.43 D). nih.gov |

| (4-methylcyclohexyl)methanol (4-MCHM) | Ab initio / MP2 | The cis isomer has a larger computed solvated dipole moment than the trans isomer, supporting its higher aqueous solubility. acs.orgresearchgate.netrsc.org |

| Cyclohexyl derivatives | DFT | The replacement of a phenyl group with a cyclohexyl group significantly impacts the electron-donating ability of hydroxamate collectors. researchgate.net |

Advanced Spectroscopic Characterization Techniques for 4 Hexylcyclohexyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the definitive structural elucidation of organic molecules like (4-Hexylcyclohexyl)methanol. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (1H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. For this compound, the presence of cis and trans isomers leads to distinct signals in the ¹H NMR spectrum. researchgate.net Key signals include upfield doublets assigned to the methyl (CH₃) protons of the hexyl group and downfield doublets corresponding to the methylene (B1212753) protons (CH₂) of the CH₂OH group. researchgate.net The integration of these signals allows for the quantification of the relative abundance of each isomer.

A representative, though not specific to this compound, ¹H NMR data interpretation involves analyzing chemical shifts (δ) in parts per million (ppm). For instance, in a related compound, (4-methylcyclohexyl)methanol (B126014), doublets are observed at δ 0.92 and 0.89 ppm, attributed to the methyl protons, and at δ 3.55 and 3.45 ppm for the CH₂OH protons, indicating the presence of two isomers. researchgate.net

Table 1: Representative ¹H NMR Data Interpretation

| Functional Group | Chemical Shift (δ) Range (ppm) | Multiplicity |

|---|---|---|

| -CH₃ (Hexyl) | ~0.9 | Triplet |

| -CH₂- (Cyclohexyl & Hexyl) | ~1.0 - 1.9 | Multiplet |

| -CH- (Cyclohexyl) | ~1.5 - 2.0 | Multiplet |

| -CH₂OH | ~3.4 - 3.6 | Doublet |

| -OH | Variable | Singlet (broad) |

Note: This table is illustrative and actual values for this compound may vary.

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the confirmation of the number and types of carbon environments. In related cyclohexyl compounds, distinct signals for the carbons in the cyclohexyl ring and the hexyl chain are observed. rsc.org The chemical shifts of the carbons are influenced by their local electronic environment.

Table 2: Representative ¹³C NMR Data Interpretation

| Carbon Type | Chemical Shift (δ) Range (ppm) |

|---|---|

| -CH₃ (Hexyl) | ~14 |

| -CH₂- (Cyclohexyl & Hexyl) | ~23 - 40 |

| -CH- (Cyclohexyl) | ~35 - 45 |

| -CH₂OH | ~65 - 70 |

Note: This table is illustrative and actual values for this compound may vary.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning proton and carbon signals and establishing connectivity within the molecule. mdpi.com

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the complete molecular structure, including the connection of the hexyl group and the hydroxymethyl group to the cyclohexane (B81311) ring.

These 2D NMR experiments are instrumental in differentiating between the cis and trans isomers of this compound by revealing subtle differences in their spatial arrangements and resulting magnetic environments. rsc.orgmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly effective for identifying functional groups.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, which is typically broadened due to hydrogen bonding. libretexts.org Another key feature is the C-O stretching vibration, which appears in the 1260-1050 cm⁻¹ region. libretexts.org For this compound, the IR spectrum would also display C-H stretching vibrations from the alkane portions of the molecule between 3000 and 2850 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information to IR spectroscopy. metrohm.com While the O-H stretch is often weak in Raman, the C-C and C-H vibrations of the cyclohexane and hexyl groups give rise to strong signals. spectroscopyonline.com The symmetric C-H stretching vibrations of the alkyl groups typically appear in the 2800-3000 cm⁻¹ range. americanpharmaceuticalreview.com Raman spectroscopy is particularly useful for analyzing the skeletal vibrations of the molecule, which are sensitive to conformational changes and isomerism. spectroscopyonline.comresearchgate.net

Table 3: Key Vibrational Bands for this compound

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3500-3200 (broad, strong) | Weak |

| C-H Stretch (Alkyl) | 3000-2850 (strong) | 2800-3000 (strong) |

| C-O Stretch | 1260-1050 (strong) | Moderate |

| C-C Stretch | Moderate | Strong |

Note: This table provides general ranges and the exact positions and intensities can vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight.

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the compound is first vaporized and separated from other components before being ionized and fragmented. nih.gov The resulting mass spectrum displays the relative abundance of various fragment ions. The fragmentation pattern is highly characteristic of the molecule's structure. For an alcohol, common fragmentation pathways include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). The fragmentation of the alkyl chain and the cyclohexane ring will also produce a series of characteristic ions. For example, in the mass spectrum of methanol (B129727), prominent peaks are observed at m/z 31, 29, and 15, corresponding to the loss of a hydrogen atom, a formyl radical, and a methyl radical respectively. docbrown.info

X-ray Crystallography for Solid-State Structure Determination

As of the latest available data, a definitive X-ray crystallographic study for the specific compound this compound has not been reported in publicly accessible research. While crystallographic data exists for derivatives and structurally related molecules containing the 4-hexylcyclohexyl moiety, the precise solid-state structure, including detailed bond lengths, bond angles, and crystal packing information for this compound itself, remains undetermined by this technique.

X-ray crystallography is a powerful analytical method used to determine the exact three-dimensional arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a unique pattern of spots. By analyzing the position and intensity of these diffracted spots, researchers can construct a detailed electron density map of the molecule and from that, infer the precise location of each atom.

For a molecule like this compound, an X-ray crystallographic analysis would provide invaluable information, including:

Conformational Details: The exact conformation of the cyclohexyl ring (e.g., chair, boat, or twist-boat) and the orientation of the hexyl and methanol substituents in the solid state.

Intermolecular Interactions: The nature and geometry of hydrogen bonding involving the hydroxyl group, as well as van der Waals interactions, which govern the crystal packing.

Stereochemistry: Unambiguous determination of the relative stereochemistry (cis/trans isomerism) of the substituents on the cyclohexane ring.

Although no specific data tables can be generated for this compound due to the absence of a published crystal structure, research on similar compounds highlights the type of information that would be obtained. For instance, studies on derivatives often provide detailed tables of crystal data and structure refinement parameters, as well as tables of atomic coordinates, bond lengths, and bond angles.

The pursuit of a single-crystal X-ray diffraction study on this compound would be a valuable endeavor to fully characterize its solid-state properties. Such data would serve as a crucial benchmark for computational modeling and would enhance the understanding of its physical and chemical behavior.

Computational and Theoretical Chemistry Studies of 4 Hexylcyclohexyl Methanol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Vibrational Properties

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. acs.orgquora.com It is particularly effective for calculating the geometric and electronic properties of molecules like (4-Hexylcyclohexyl)methanol. DFT methods, such as B3LYP, are frequently used to optimize molecular geometries and predict a range of properties. acs.orgresearchgate.net

In the context of this compound, DFT calculations can elucidate the distribution of electron density, which is fundamental to understanding the molecule's reactivity and intermolecular interactions. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. researchgate.net

Furthermore, DFT is employed to calculate vibrational frequencies. nih.gov These theoretical vibrational spectra can be compared with experimental data from techniques like FT-IR and Raman spectroscopy to confirm structural assignments and analyze bonding characteristics. researchgate.net For complex molecules, these calculations are invaluable for assigning specific vibrational modes to the observed spectral bands. researchgate.net Relativistic effects can be incorporated into DFT calculations for molecules containing heavy atoms to improve the accuracy of predicted properties. nih.gov

Table 1: Properties of this compound Studied Using DFT

| Property | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy three-dimensional arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles for the most stable conformation. |

| HOMO/LUMO Energies | Energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Indicates electron-donating and accepting capabilities; the energy gap relates to chemical reactivity and stability. researchgate.net |

| Electron Density and MEP | Distribution of electrons in the molecule and the resulting molecular electrostatic potential (MEP). | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for chemical reactions. researchgate.net |

| Vibrational Frequencies | Calculated frequencies of molecular vibrations (stretching, bending, etc.). | Aids in the interpretation of experimental infrared and Raman spectra. researchgate.netnih.gov |

| Mulliken Atomic Charges | A method for estimating partial atomic charges. | Provides insight into the charge distribution and polarity within the molecule. researchgate.net |

| Dipole Moment | A measure of the net molecular polarity. | Influences solubility, intermolecular forces, and interaction with external electric fields. researchgate.net |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are classical simulation techniques that offer a computationally efficient way to study large molecular systems and their dynamic behavior over time. lu.semdpi.com Unlike quantum methods, MM uses a simplified, classical-mechanical model (a "force field") to describe the potential energy of a system as a function of its nuclear coordinates. lu.se

For this compound, MM is particularly useful for conformational analysis. The molecule's flexibility, arising from the rotatable bonds in the hexyl chain and the cyclohexyl ring's puckering, results in numerous possible conformers. Stochastic conformational searches using MM force fields can identify low-energy isomers and provide insights into their relative populations. researchgate.net

MD simulations extend the MM approach by integrating Newton's equations of motion for the atoms in the system, allowing the study of its evolution over time. mdpi.comrsc.org This provides a detailed picture of molecular motion and thermodynamic properties. MD simulations of this compound, typically in a solvent environment, can reveal information about its structural dynamics, diffusion, and interactions with surrounding molecules. rsc.orgustc.edu.cn These simulations are crucial for understanding how the molecule behaves in a liquid state or in solution, tracking properties like radial distribution functions to describe local structure and time correlation functions to analyze dynamic processes. ustc.edu.cn

Table 2: Parameters Investigated via MM and MD Simulations for this compound

| Parameter | Simulation Method | Description | Insights Gained |

|---|---|---|---|

| Conformational Isomers | Molecular Mechanics (MM) | Identification of stable geometric arrangements (conformers) and their relative energies. | Understanding the preferred shapes of the molecule, such as the equatorial vs. axial orientation of substituents on the cyclohexane (B81311) ring. researchgate.net |

| Radial Distribution Function (RDF) | Molecular Dynamics (MD) | Describes how the density of surrounding atoms varies as a function of distance from a reference atom. | Provides detailed information on the local solvation shell and the packing of molecules in the liquid state. ustc.edu.cn |

| Self-Diffusion Coefficient | Molecular Dynamics (MD) | Measures the translational mobility of the molecule over time. | Quantifies how quickly the molecule moves through a medium, which is related to viscosity and temperature. ustc.edu.cn |

| Hydrogen Bond Dynamics | Molecular Dynamics (MD) | Analysis of the formation and breaking of hydrogen bonds involving the hydroxyl group. | Elucidates the lifetime and strength of hydrogen bond networks, which are key to understanding intermolecular interactions and self-assembly. rsc.orgustc.edu.cn |

| System Density & Free Volume | Molecular Dynamics (MD) | Calculation of the bulk density of the simulated system and the empty space between molecules. | Relates to the efficiency of molecular packing and transport properties within the material. rsc.org |

Ab Initio and Post-Hartree-Fock Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. pku.edu.cn The Hartree-Fock (HF) method is the simplest ab initio approach, but it approximates the many-electron wavefunction as a single Slater determinant and neglects the detailed correlation between the motions of individual electrons. numberanalytics.com

Post-Hartree-Fock methods are designed to improve upon the HF method by explicitly including electron correlation, which is crucial for achieving high accuracy in energy calculations and property predictions. numberanalytics.com These methods, which include Møller-Plesset perturbation theory (e.g., MP2), Configuration Interaction (CI), and Coupled Cluster (CC) theory, are more computationally demanding than DFT or HF but offer a systematic way to approach the exact solution of the Schrödinger equation. pku.edu.cnnumberanalytics.comornl.gov

For molecules like this compound, post-Hartree-Fock methods are essential for obtaining benchmark-quality data. For the closely related compound (4-methylcyclohexyl)methanol (B126014), calculations at the MP2 level of theory with an augmented correlation-consistent basis set (aug-cc-pwCVDZ) were used to compute accurate dipole moments for its cis and trans isomers. researchgate.net Such high-accuracy calculations are vital for validating experimental results and for providing reliable data where experiments are difficult to perform. pku.edu.cn High-accuracy extrapolated ab initio thermochemistry (HEAT) protocols can be used to predict thermochemical properties like enthalpies of formation with very high precision. nih.gov

Table 3: Comparison of Selected Post-Hartree-Fock Methods

| Method | Acronym | Basic Principle | Typical Application for this compound |

|---|---|---|---|

| Møller-Plesset Perturbation Theory | MPn (e.g., MP2) | Adds electron correlation as a perturbation to the Hartree-Fock energy. | Accurate calculation of geometry, vibrational frequencies, and intermolecular interaction energies. researchgate.net |

| Configuration Interaction | CI | Expresses the true wavefunction as a linear combination of the HF determinant and excited-state determinants. | Provides a variational treatment of electron correlation, but can be computationally expensive. Used for potential energy surfaces. |

| Coupled Cluster Theory | CC (e.g., CCSD, CCSD(T)) | Describes the wavefunction using an exponential excitation operator acting on the HF determinant. ornl.gov | Considered the "gold standard" for high-accuracy energy calculations, bond breaking, and thermochemistry. numberanalytics.com |

| High-Accuracy Extrapolated Ab Initio Thermochemistry | HEAT | A composite protocol that combines results from several high-level calculations to extrapolate to the complete basis set/full CI limit. | Precise determination of atomization energies and enthalpies of formation. nih.gov |

Modeling of Intermolecular Interactions and Self-Assembly Phenomena

The structure of this compound, featuring a polar hydroxyl (-OH) head and a nonpolar hexylcyclohexyl tail, makes it a candidate for self-assembly. Computational modeling is a key tool for understanding the intermolecular interactions that drive these phenomena. columbia.edu The primary forces at play are hydrogen bonding, van der Waals forces, and hydrophobic interactions.

The hydroxyl group is capable of forming strong, directional hydrogen bonds, which can lead to the formation of ordered structures like chains or rings. kuleuven.be The bulky and nonpolar hexylcyclohexyl group contributes significantly through van der Waals and hydrophobic interactions, which promote aggregation to minimize contact with polar environments. mdpi.com The interplay between these competing interactions, along with steric factors from the bulky side group, determines the final morphology of the self-assembled structures. columbia.edu

Computational studies can model the self-assembly process, predicting how individual molecules arrange themselves at interfaces or in solution. kuleuven.be Factors such as the solvent and the nature of any substrate surface can be included in the models to understand their influence on the resulting patterns. columbia.edukuleuven.be For instance, simulations can show how the choice of solvent can tune the balance of interactions and thus control the size and structure of the resulting aggregates. columbia.edu

Table 4: Intermolecular Forces in this compound Systems

| Interaction Type | Origin | Role in Self-Assembly |

|---|---|---|

| Hydrogen Bonding | Interaction between the hydroxyl (-OH) group's hydrogen and an oxygen atom on a neighboring molecule. | Primary directional force leading to the formation of ordered one-dimensional chains or cyclic motifs. columbia.edukuleuven.be |

| Van der Waals Forces | Fluctuations in electron distribution leading to temporary dipoles (London dispersion forces). | Weak, non-directional forces that are significant due to the large surface area of the hexylcyclohexyl group, promoting close packing. numberanalytics.com |

| Hydrophobic Interactions | The tendency of nonpolar groups to aggregate in aqueous or polar environments. | A major driving force for the clustering of the hexylcyclohexyl tails, leading to the formation of micelles or layered structures. mdpi.com |

| Steric Repulsion | Repulsive forces that arise when atoms are brought too close together. | The bulkiness of the hexylcyclohexyl group influences the packing geometry and can prevent overly dense arrangements. columbia.edu |

Computational Prediction of Reaction Pathways and Thermochemistry

Computational chemistry provides the means to investigate the mechanisms and energetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and products, and calculate the associated energy barriers (activation energies). universiteitleiden.nl

Typical reactions for an alcohol like this compound include oxidation of the primary alcohol group to an aldehyde or carboxylic acid, and substitution reactions where the hydroxyl group is replaced. solubilityofthings.com Quantum chemical methods like DFT and post-Hartree-Fock theories can be used to model these transformations. For example, one could compute the reaction pathway for the oxidation of this compound by a specific oxidizing agent, determining the most likely mechanism and the rate-determining step.

Thermochemical properties, such as the standard enthalpy of formation (ΔfH°), entropy, and heat capacity, can also be predicted with high accuracy using advanced computational protocols like the G4 method. researchgate.net This theoretical data is invaluable for chemical process design and for understanding the stability of the molecule and its reaction products. researchgate.net These calculations can provide reliable thermochemical values when experimental measurements are unavailable or difficult to obtain. researchgate.net

Table 5: Computationally Predicted Reaction and Thermochemical Data

| Data Type | Computational Method | Description | Application |

|---|---|---|---|

| Reaction Energy (ΔE) | DFT, Post-HF | The difference in energy between products and reactants. | Determines if a reaction is exothermic or endothermic. |

| Activation Energy (Ea) | DFT, Post-HF | The energy barrier that must be overcome for a reaction to occur (energy of the transition state relative to reactants). | Predicts reaction rates and helps elucidate reaction mechanisms. universiteitleiden.nl |

| Transition State Geometry | DFT, Post-HF | The molecular structure at the highest point on the reaction energy profile. | Provides a snapshot of the bond-breaking and bond-forming process. |

| Enthalpy of Formation (ΔfH°) | G4, HEAT, etc. | The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. | A fundamental thermodynamic property used in chemical engineering and safety assessments. nih.govresearchgate.net |

| Enthalpy of Vaporization (ΔvapH°) | Combination of methods | The enthalpy change required to transform the substance from a liquid to a gas. | Important for understanding phase behavior and for process design involving distillation. researchgate.net |

Analytical Methodologies for the Isolation and Quantification of 4 Hexylcyclohexyl Methanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is the cornerstone for the separation and analysis of (4-Hexylcyclohexyl)methanol from complex mixtures or for assessing its purity. The choice between liquid and gas chromatography depends on the sample matrix, the required sensitivity, and the volatility of the compound.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of this compound. Given the compound's significant non-polar character, reversed-phase HPLC (RP-HPLC) is the most suitable approach. In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. jordilabs.com this compound, being hydrophobic, will have a strong affinity for the stationary phase, leading to good retention and separation from more polar impurities. chromatographyonline.com

A typical RP-HPLC method would utilize a C18 or a Phenyl-Hexyl column, which provides alternative selectivity for compounds with cyclic groups. Detection can be achieved using a UV detector at a low wavelength (around 200-210 nm) since the molecule lacks a significant chromophore, or more universally, with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD).

Table 1: Illustrative RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Isocratic or Gradient Elution with Acetonitrile (B52724) and Water |

| Example Gradient | Start at 70% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detector | UV at 205 nm or Refractive Index (RI) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is an ideal technique for the analysis of volatile or semi-volatile compounds like this compound. The compound's alcohol functional group may necessitate derivatization to improve peak shape and thermal stability, although direct analysis is often possible. Coupling GC with a Mass Spectrometry (MS) detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern, alongside sensitive quantification. shimadzu.com

Analysis of the related compound, (4-methylcyclohexyl)methanol (B126014) (MCHM), has been successfully performed using a heated purge-and-trap GC-MS method for water samples. nih.gov A similar approach can be adapted for this compound. The sample is purged with an inert gas, and the volatilized analytes are trapped on a sorbent before being thermally desorbed into the GC system. This pre-concentration step allows for very low detection limits. nih.gov For purity assessment of the neat compound or in organic matrices, direct liquid injection is typically used.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or equivalent (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 250 °C |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) |

| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-400 amu |

Solid Phase Extraction (SPE) is a critical sample preparation technique used to isolate and concentrate this compound from complex matrices, such as environmental water or biological fluids, prior to chromatographic analysis. raykolgroup.com SPE enhances method sensitivity and reduces matrix interference. nih.gov Given the compound's hydrophobic nature, reversed-phase SPE is the most effective mode. welch-us.comchromatographyonline.com

The process involves four main steps:

Conditioning: The sorbent (e.g., C18 or a polymeric sorbent) is treated with an organic solvent like methanol (B129727), followed by water or a buffer to activate the stationary phase. chromatographyonline.com

Loading: The aqueous sample is passed through the cartridge. This compound is retained on the non-polar sorbent via hydrophobic interactions, while polar matrix components pass through. waters.com

Washing: The sorbent is washed with a weak solvent (e.g., water or a low percentage of organic solvent) to remove any remaining weakly retained impurities. phenomenex.com

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong, non-polar organic solvent such as methanol, acetonitrile, or dichloromethane. nih.govwelch-us.com

This procedure not only cleans up the sample but also allows for significant concentration of the analyte, as a large sample volume can be eluted into a final volume of just a few milliliters or less.

Development of Quantitative Analytical Methods

The development of a robust quantitative method requires validation to ensure it is suitable for its intended purpose. omicsonline.orgsysrevpharm.org According to International Conference on Harmonisation (ICH) guidelines, key validation parameters must be assessed. researchgate.netijprajournal.com

Specificity/Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. In GC-MS, this is achieved by monitoring unique ions, while in HPLC it relies on chromatographic resolution.

Linearity: A linear relationship between the analyte concentration and the instrumental response must be demonstrated over a defined range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Accuracy: This parameter measures the closeness of the test results to the true value. It is determined by recovery studies, where a known amount of analyte is spiked into a blank matrix and the percentage recovered is calculated.

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision).

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Table 3: Example Validation Acceptance Criteria for a Quantitative Method

| Validation Parameter | Acceptance Criterion |

|---|---|

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) |

| Selectivity | No significant interference at the retention time of the analyte |

Optimization of Mobile Phase Compositions in Chromatography

For the HPLC analysis of this compound, the optimization of the mobile phase is critical to achieving good resolution, acceptable retention times, and sharp peak shapes. chromatographyonline.comphenomenex.com The primary variables in RP-HPLC mobile phase optimization are the type of organic solvent and its proportion relative to the aqueous phase. researchgate.net

Organic Solvent Selection: The most common solvents for RP-HPLC are acetonitrile and methanol. mastelf.com Acetonitrile generally has a lower viscosity and provides different selectivity compared to methanol. For a non-polar compound like this compound, both are effective. The choice may depend on which solvent provides better resolution from critical impurities.

Solvent Strength (% Organic): The retention of this compound is controlled by the percentage of organic solvent in the mobile phase. Increasing the organic content (e.g., acetonitrile) will decrease the polarity of the mobile phase, thereby reducing the analyte's retention time. chromatographyonline.com Conversely, decreasing the organic content will increase retention. An optimal composition balances a reasonable analysis time with sufficient retention (ideally, a retention factor k between 2 and 10) for robust separation from the solvent front and matrix effects. chromatographyonline.com

Isocratic vs. Gradient Elution: For simple purity assessments, an isocratic mobile phase (constant composition) may be sufficient. However, if the sample contains impurities with a wide range of polarities, a gradient elution is preferable. A gradient program, where the percentage of organic solvent is increased during the run, allows for the elution of more polar impurities early while ensuring that the strongly retained, non-polar analyte is eluted in a reasonable time with good peak shape. phenomenex.com

pH and Buffers: Since this compound is a neutral, non-ionizable molecule, the pH of the mobile phase will have a negligible effect on its retention. Therefore, the use of buffers is generally unnecessary unless required to control the ionization state of acidic or basic impurities to achieve a consistent separation. chromatographyonline.commastelf.com

Applications of 4 Hexylcyclohexyl Methanol and Its Derivatives in Advanced Materials Science

Liquid Crystalline Materials Incorporating Hexylcyclohexyl Moieties

The incorporation of the hexylcyclohexyl moiety into mesogenic molecules, such as in 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT), has led to the creation of liquid crystals with valuable properties for various applications. These materials exhibit a stable nematic phase over a broad temperature range, making them suitable for use in advanced electro-optical and magnetic materials.

Electro-optical and Dielectric Properties of Liquid Crystal Composites

The electro-optical and dielectric properties of liquid crystal composites containing hexylcyclohexyl moieties can be significantly influenced by the introduction of nanoparticles. For instance, doping the nematic liquid crystal 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT) with silver nanoparticles has been shown to enhance the dielectric anisotropy of the composite material. qut.edu.au

The following table summarizes the dielectric properties of pure 6CHBT and its composites with gold nanorods.

| Material | Dielectric Strength | Dielectric Anisotropy (Δε') |

| Pure 6CHBT | 6.71 | Enhanced in Composite 2 |

| Composite 1 (Lower GNR conc.) | 6.40 | Decreased |

| Composite 2 (Higher GNR conc.) | 6.87 | Increased |

Table 1: Dielectric properties of pure 6CHBT and its composites with gold nanorods. Data sourced from a 2023 study on the effects of GNRs on the mesogenic compound. arxiv.org

These findings highlight the potential to tune the electro-optical response of liquid crystal systems containing hexylcyclohexyl moieties through the controlled addition of nanomaterials.

Dispersion and Self-assembly of Nanostructures in Liquid Crystal Media

The hexylcyclohexyl moiety plays a role in mediating the dispersion and self-assembly of nanostructures within liquid crystal matrices. The chemical structure of the liquid crystal molecule influences its interaction with the surface of the nanoparticles, which in turn dictates the stability of the dispersion and the resulting self-assembled structures.

For example, the dispersion of silver nanoparticles in 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT) has been studied to understand the impact on the physical parameters of the composite. Spectroscopic analysis indicated that the addition of silver nanoparticles did not result in any significant structural changes to the 6CHBT molecules, suggesting a stable dispersion. mdpi.com

The interactions between gold nanorods and 6CHBT molecules can lead to an alignment of the nanorods parallel to the nematic director of the liquid crystal. arxiv.org This alignment is a form of self-assembly driven by the anisotropic nature of both the liquid crystal and the nanorods, aiming to minimize the free energy of the system. This organized arrangement of nanoparticles within the liquid crystal host can significantly influence the macroscopic properties of the composite material.

Phase Behavior and Molecular Dynamics in Liquid Crystalline Systems

The phase behavior of liquid crystals containing the hexylcyclohexyl group is a critical aspect of their application. The derivative 4-(trans-4-n-hexylcyclohexyl)isothiocyanatobenzene (6CHBT) is a room-temperature nematic liquid crystal, exhibiting a nematic phase between 11.5 °C and 42.5 °C. arxiv.orgscribd.com This broad nematic range is advantageous for many practical applications.

Molecular dynamics in these systems have been investigated using techniques such as dielectric relaxation spectroscopy. For a similar compound, 4-(trans-4'-n-heptylcyclohexyl)-isothiocyanatobenzene (7CHBT), studies have revealed distinct relaxation processes in the nematic phase corresponding to molecular rotations around the short and long axes. researchgate.net The nematic potential hinders the rotation of the molecules around their short axis, leading to a longer relaxation time compared to the isotropic phase. researchgate.net

Theoretical studies using density functional theory on 6CHBT have shown that the trans isomer in the equatorial-equatorial conformation is the most energetically stable. researchgate.net The molecule possesses a significant dipole moment of 4.43 D. researchgate.net Investigations into dimer interactions revealed that the head-to-head configuration, driven by van der Waals forces, is the most stable arrangement. researchgate.net This fundamental understanding of molecular interactions is crucial for predicting and controlling the macroscopic properties and phase behavior of these liquid crystalline systems.

Integration into Photonic Liquid Crystal Fibers

While specific examples of (4-Hexylcyclohexyl)methanol derivatives in photonic crystal fibers (PCFs) are not extensively documented, the general principle of infiltrating PCFs with liquid crystals is a well-established area of research for creating tunable optical devices. dur.ac.uknasa.govresearchgate.net The unique properties of liquid crystals, such as their tunable refractive index in response to external stimuli like electric fields or temperature, make them ideal candidates for integration into the hollow channels of PCFs. dur.ac.ukmpg.denih.gov

The infiltration of a nematic liquid crystal into the air holes of a PCF can transform its guiding mechanism from photonic band-gap guiding to total internal reflection guiding. dur.ac.uk By applying an external voltage, the orientation of the liquid crystal molecules within the fiber can be controlled, thereby modulating the light passing through it. This allows for the creation of electrically tunable fiber-optic switches and other advanced photonic devices. dur.ac.uk Given the favorable liquid crystalline properties of derivatives like 6CHBT, they represent a class of materials with high potential for use in such advanced photonic applications.

Application as Components of Liquid-Crystal-Doped Magnetic Materials

The nematic liquid crystal 4-(trans-4-n-hexylcyclohexyl) isothiocyanatobenzene (6CHBT), a derivative of this compound, has been utilized as a host material for magnetic nanoparticles to create liquid-crystal-doped magnetic materials, often referred to as ferronematics. These materials exhibit both the fluidic properties of liquid crystals and the magnetic response of the nanoparticles.

In such composites, the magnetic nanoparticles, for example, Fe3O4 nanorods, are dispersed within the 6CHBT liquid crystal matrix. The presence of these magnetic nanoparticles leads to distinct responses to both magnetic and electric fields, indicating an orientational coupling between the magnetic moments of the nanoparticles and the director of the liquid crystal molecules. This coupling allows for the manipulation of the liquid crystal's optical properties through the application of an external magnetic field.

Magneto-optical investigations of 6CHBT doped with magnetic nanorods have demonstrated that the light transmission through the material can be controlled by varying the magnetic field strength. mdpi.com This effect opens up possibilities for applications in novel display technologies, optical sensors, and other magneto-optical devices.

Potential in Other Functional Materials Development

Despite the versatile molecular structure of this compound, which suggests potential applicability across various domains of materials science, a comprehensive review of publicly available scientific literature and patent databases reveals a notable scarcity of research focused on its use in functional materials beyond the well-established fields of liquid crystals and advanced polymers.

Initial investigations into its potential as a surfactant, lubricant, or a component in specialized coatings and functional membranes have not yielded significant published research. The unique combination of a flexible hexyl chain and a rigid cyclohexyl ring, along with a reactive hydroxyl group, theoretically makes it an interesting candidate for creating amphiphilic molecules suitable for surface-active applications or as a building block for novel lubricating agents. However, dedicated studies exploring these specific applications appear to be limited or not widely disseminated in accessible literature.

Further research is required to explore and substantiate the potential of this compound and its derivatives in these alternative functional material areas. The exploration of its derivatives, through esterification or etherification of the methanol (B129727) group, could open up new avenues for materials with tailored properties for a wider range of applications. At present, however, the scientific community has predominantly focused on its utility in liquid crystal displays and as a monomer for specialty polymers, leaving its potential in other functional materials as an open area for future investigation.

Future Research Directions and Emerging Avenues for 4 Hexylcyclohexyl Methanol

Exploration of Novel Synthetic Pathways and Green Chemistry Approaches

The future development of applications for (4-Hexylcyclohexyl)methanol is contingent upon efficient and sustainable synthetic methods. Current plausible syntheses likely involve multi-step processes, such as the Friedel-Crafts acylation or alkylation of a cyclohexyl-precursor followed by reduction, or the hydrogenation of 4-hexylcyclohexanecarboxaldehyde. Research into novel pathways should prioritize sustainability and efficiency.

Green Chemistry Approaches: Future synthetic research should focus on aligning with the principles of green chemistry. This includes the use of renewable starting materials, minimizing waste through high-atom-economy reactions, and replacing hazardous reagents and solvents with benign alternatives. For instance, ultrasonic-assisted reactions and the use of environmentally friendly ionic liquids could offer more efficient and selective synthesis routes. mdpi.combeilstein-journals.org

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a promising avenue for the stereoselective synthesis of this compound. Biocatalytic reduction of the corresponding aldehyde could offer high yields and enantiomeric purity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.

Below is a comparative table of potential future synthetic approaches:

| Synthetic Approach | Potential Advantages | Key Research Challenges |

|---|---|---|

| Catalytic Hydrogenation of Aldehyde | High conversion, well-established technology. | Requires high pressure/temperature, precious metal catalysts. |

| Biocatalytic Reduction | High stereoselectivity, mild reaction conditions, aqueous media. | Enzyme discovery and optimization, substrate specificity. |

| Microwave-Assisted Synthesis | Rapid reaction times, potential for improved yields. | Scale-up challenges, requires specialized equipment. |

| Flow Chemistry Synthesis | Improved safety, precise control over reaction parameters, ease of scale-up. | Initial setup costs, catalyst stability in continuous flow. |

Design and Development of New Catalytic Systems for its Transformations

The primary alcohol group in this compound is a key functional handle for a variety of chemical transformations. Future research should focus on developing selective and efficient catalytic systems to convert this moiety into other valuable functional groups.

Selective Oxidation: Developing catalysts for the selective oxidation of this compound to its corresponding aldehyde or carboxylic acid is a critical research area. Systems such as (bpy)Cu(I)-TEMPO have been studied for alcohol oxidation and could be adapted for this specific substrate. researchgate.net This would provide access to valuable intermediates for the synthesis of liquid crystals, polymers, and pharmaceuticals. Derivatives of a similar compound, 1-(trans-4-Hexylcyclohexyl)-4-isothiocyanatobenzene, are known to form liquid crystals, suggesting that the aldehyde and acid derivatives of this compound could be valuable precursors in materials science.

Dehydrogenation: Acceptorless dehydrogenation, which converts the alcohol to an aldehyde or ketone while producing hydrogen gas, is an atom-economical and environmentally friendly transformation. Ruthenium-based catalysts have shown effectiveness in the dehydrogenation of long-chain aliphatic alcohols. Applying and optimizing such catalytic systems for this compound could provide a green pathway to both the corresponding aldehyde and a clean fuel source (H₂). Furthermore, tandem reactions involving initial dehydrogenation followed by C-C bond-forming reactions could open pathways to longer-chain, value-added products. acs.org

A summary of potential catalytic transformations is presented below:

| Catalytic System | Transformation | Potential Product | Significance |

|---|---|---|---|

| Cu/TEMPO Systems | Selective Oxidation | (4-Hexylcyclohexyl)carbaldehyde | Intermediate for liquid crystals, polymers. |

| Ru or Ir Pincer Complexes | Acceptorless Dehydrogenation | (4-Hexylcyclohexyl)carbaldehyde + H₂ | Green synthesis route, co-production of hydrogen fuel. nih.gov |

| Palladium-based Catalysts | Deoxygenative Olefination | Long-chain hydrocarbons | Potential route to biofuels or specialty lubricants. |

| Enzymes (e.g., Lipases) | Esterification | (4-Hexylcyclohexyl)methyl esters | Specialty esters for fragrance or polymer applications. |

Integration into Hybrid Material Architectures

Hybrid materials, which combine organic and inorganic components at the molecular scale, offer synergistic properties not achievable by either component alone. The unique bifunctional nature of this compound, with its polar hydroxyl head and large nonpolar tail, makes it an excellent candidate for creating novel organic-inorganic hybrid materials.

Future research could explore its use as a surface modifier for inorganic nanoparticles (e.g., silica, titania, metal oxides). The alcohol group can form covalent bonds with the nanoparticle surface, while the hexylcyclohexyl group would impart hydrophobicity, improving the dispersion of these nanoparticles in non-polar polymer matrices or solvents. Such modified nanoparticles could find applications in advanced coatings, nanocomposites with enhanced mechanical properties, and hydrophobic surfaces.

Furthermore, this compound can be functionalized, for example, by converting the alcohol to an acrylate or methacrylate ester. This monomer could then be copolymerized with inorganic precursors via a sol-gel process to create covalently linked hybrid polymers. These materials could possess a unique combination of flexibility (from the organic part) and rigidity/thermal stability (from the inorganic network).

Advanced Theoretical and Computational Modeling of Complex Systems

Computational chemistry offers powerful tools to accelerate the discovery and optimization of processes involving this compound, saving significant experimental time and resources.

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of its synthesis and catalytic transformations. researchgate.netmdpi.com By modeling reaction pathways and calculating transition state energies, researchers can predict the most favorable conditions, understand catalyst behavior, and rationally design more efficient catalysts. researchgate.netnih.govresearchgate.netresearchgate.net For example, DFT could be used to screen different transition metal catalysts for the dehydrogenation reaction, identifying candidates with the lowest activation energy barriers. researchgate.net

Material Property Prediction: Molecular dynamics (MD) simulations can be used to model the behavior of this compound when integrated into hybrid materials. These simulations can predict how the molecule will orient itself on an inorganic surface or how its presence will affect the bulk properties of a polymer composite. This predictive capability is crucial for the rational design of new materials with tailored properties for specific applications, such as advanced coatings or electronic materials.

Scalable Production and Chemical Engineering Aspects for Industrial Applications

For this compound to be utilized in industrial applications, the development of a robust and economically viable large-scale production process is essential. Research in this area must address several key chemical engineering challenges. frontiersin.orgquora.com

Process Design and Optimization: Transitioning from laboratory-scale batch synthesis to industrial-scale continuous production requires significant process optimization. dtu.dkresearchgate.net Key areas of investigation include:

Reactor Design: Evaluating the suitability of different reactor types, such as continuous stirred-tank reactors (CSTRs) or plug flow reactors (PFRs), for the key synthesis steps. Microchannel reactors could also be explored for improved heat and mass transfer. energy.gov

Separation and Purification: Developing efficient and energy-conscious separation techniques. Given the likely high boiling point of the compound, vacuum distillation will be a critical unit operation to design and optimize.

Process Intensification: Exploring strategies to combine reaction and separation steps to reduce capital and operating costs.

Techno-Economic Analysis (TEA): A thorough techno-economic analysis will be crucial to assess the commercial feasibility of any proposed production process. This analysis would model the entire process, from raw material sourcing to final product purification, to estimate capital investment and production costs. biosynth.comquora.com Such an analysis would identify the key cost drivers and guide research efforts toward the most impactful areas for process improvement, ensuring that the production of this compound can be economically competitive. cetjournal.it

Q & A

What are the common synthetic approaches for (4-Hexylcyclohexyl)methanol, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves cyclohexane ring functionalization followed by hydroxylation. Key methods include:

- Oxidation of alkylcyclohexanes using agents like chromic acid or potassium permanganate under controlled pH and temperature to avoid over-oxidation .

- Reductive alkylation of cyclohexanone derivatives with hexyl Grignard reagents, followed by reduction (e.g., LiAlH4) to introduce the methanol group .

- Biocatalytic routes using enzymes for stereoselective hydroxylation, which improves enantiomeric excess but requires optimization of pH, temperature, and co-factor regeneration .